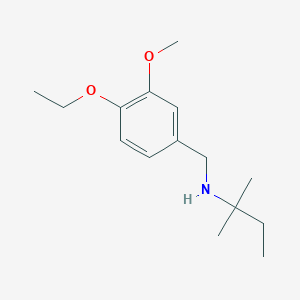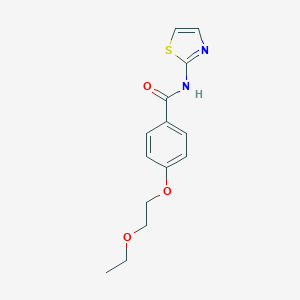![molecular formula C18H20N2O3 B268222 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide, also known as ME0328, is a small molecule inhibitor that targets the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway and plays a critical role in cell cycle checkpoint activation, DNA repair, and apoptosis. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Mécanisme D'action
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide inhibits CHK1 by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. This leads to the accumulation of DNA damage and the activation of cell death pathways in cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This is likely due to the fact that cancer cells are more reliant on the DNA damage response pathway for survival than normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide is its ability to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy. However, one limitation is its specificity for CHK1, which may limit its efficacy in certain types of cancer.
Orientations Futures
For N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide include the development of more potent and selective inhibitors of CHK1, as well as the identification of biomarkers that can predict response to treatment. In addition, the combination of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide with other targeted therapies may further enhance its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-methoxyethyl)glycine to form the corresponding amide. The final step involves the reaction of the amide with 4-aminobenzoyl chloride to form N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide.
Applications De Recherche Scientifique
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of DNA-damaging agents such as ionizing radiation and chemotherapy. In addition, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo.
Propriétés
Nom du produit |
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-[4-(2-methoxyethylcarbamoyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-3-5-15(6-4-13)18(22)20-16-9-7-14(8-10-16)17(21)19-11-12-23-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
ONRMUNBTADTGPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)
![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)
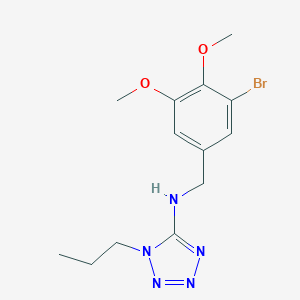
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)
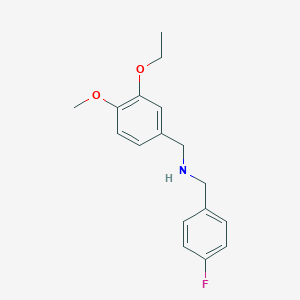
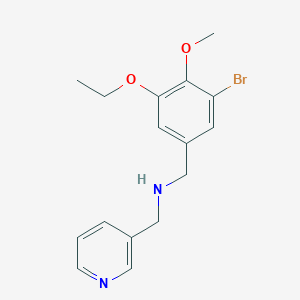
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)
![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
